2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-ethylphenyl)acetamide
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Overview
Description
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-ethylphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-ethylphenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Urea Derivative Formation: The cyclopentylurea moiety can be introduced by reacting cyclopentylamine with an isocyanate.
Acetamide Formation: The final step involves the acylation of the thiazole derivative with 4-ethylphenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the urea moiety, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-ethylphenyl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The urea moiety may enhance binding affinity to certain proteins, while the aromatic ring can facilitate interactions with hydrophobic pockets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(3-phenylureido)thiazol-4-yl)-N-(4-methylphenyl)acetamide
- 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethylphenyl)acetamide
Uniqueness
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-ethylphenyl)acetamide is unique due to the presence of the cyclopentylurea moiety, which may confer distinct biological properties compared to its analogs. The specific substitution pattern on the thiazole and aromatic rings also contributes to its unique chemical and physical properties.
Biological Activity
The compound 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-ethylphenyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C15H18N4OS
- Molecular Weight: 302.39 g/mol
- IUPAC Name: 2-[2-(3-cyclopentylureido)-thiazol-4-yl]-N-(4-ethylphenyl)acetamide
This compound exhibits multiple mechanisms of action, primarily through its interactions with specific enzymes and receptors. Notably, it acts as an inhibitor of certain enzymes involved in inflammatory pathways:
- Fructose-1,6-bisphosphatase Inhibition : This enzyme plays a crucial role in gluconeogenesis, and its inhibition can lead to altered glucose metabolism.
- Leukotriene A-4 Hydrolase Inhibition : This enzyme is involved in the biosynthesis of leukotrienes, which are mediators of inflammation. Inhibiting this enzyme may reduce inflammatory responses in various conditions .
Biological Activity
The biological activity of this compound has been evaluated in various studies:
Antiinflammatory Activity
In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties by inhibiting leukotriene synthesis. This effect is particularly beneficial in conditions characterized by chronic inflammation, such as arthritis and asthma.
Anticancer Potential
Recent research indicates that thiazole derivatives may possess anticancer properties. The structural components of this compound suggest potential activity against cancer cell lines. For instance, studies have shown that certain thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar thiazole compounds:
- Study on Thiazole Derivatives : A study published in Bioorganic & Medicinal Chemistry highlighted the anticancer activity of various thiazole derivatives, noting their ability to inhibit tumor growth in animal models .
- Inflammatory Disease Models : Research involving animal models of inflammatory diseases demonstrated that compounds similar to this compound significantly reduced markers of inflammation and improved clinical outcomes .
Data Summary Table
Properties
IUPAC Name |
2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-2-13-7-9-15(10-8-13)20-17(24)11-16-12-26-19(22-16)23-18(25)21-14-5-3-4-6-14/h7-10,12,14H,2-6,11H2,1H3,(H,20,24)(H2,21,22,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYCLHWKDIKRSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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